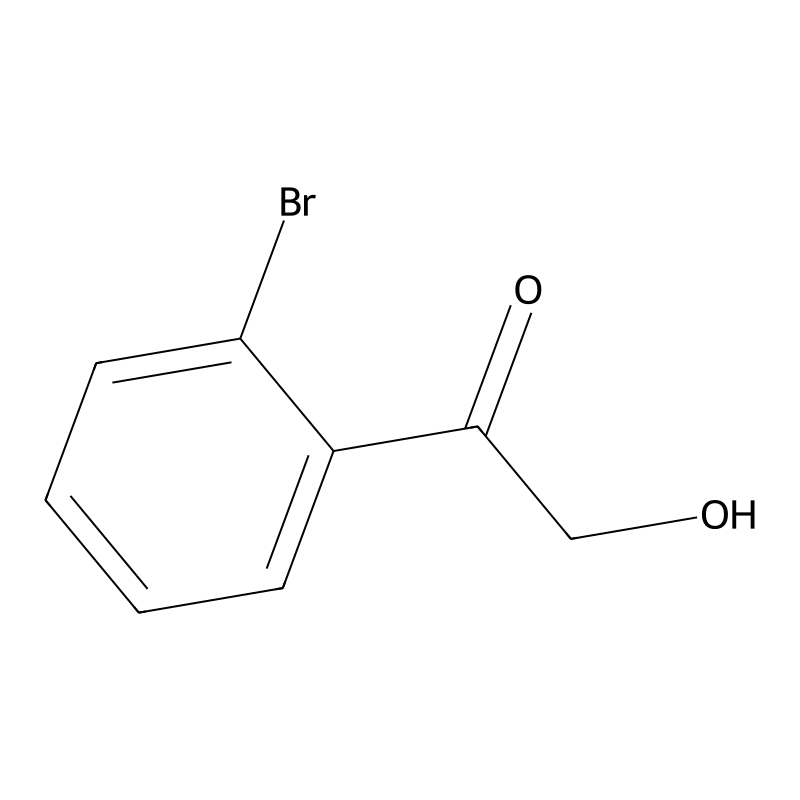2'-Bromo-2-hydroxyacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-2-hydroxyacetophenone is an organic compound with the molecular formula and a molecular weight of 215.04 g/mol. It is characterized by its grayish-white powder appearance and has a melting point ranging from 44 to 48 °C. This compound is soluble in chloroform and methanol, and it exhibits a density of approximately 1.622 g/cm³ . The compound is also known for its lachrymatory properties, making it irritating to the eyes and skin .
2'-Bromo-2-hydroxyacetophenone is classified as a corrosive and harmful substance.
- Hazards:
- Causes severe skin burns and eye damage.
- Harmful if swallowed.
- Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling the compound.
- Follow proper procedures for handling corrosive chemicals.
2'-Bromo-2-hydroxyacetophenone (BrHAP) is an organic compound with the chemical formula C₈H₇BrO₂. It is a pale yellow to yellow solid that finds application in various scientific research fields [].
Potential in Medicinal Chemistry
BrHAP has been investigated for its potential use as a ligand in the development of tetrahedral metallocene complexes containing vanadium(IV) []. These complexes have shown promising spermicidal activity against human sperm in laboratory studies [].
- Electrophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
- Reduction Reactions: This compound can be reduced to form 2-hydroxyacetophenone.
- Oxidation Reactions: It is prone to oxidation in the presence of oxidizing agents, which can affect its stability and reactivity .
Research indicates that 2-bromo-2-hydroxyacetophenone exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Studies have shown that it can inhibit certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications . Additionally, its structural characteristics allow it to interact with various biological pathways, although more research is needed to fully elucidate its mechanisms of action.
The synthesis of 2-bromo-2-hydroxyacetophenone can be achieved through several methods:
- Bromination of 2-Hydroxyacetophenone: This method involves treating 2-hydroxyacetophenone with bromine in acetic acid under reflux conditions. The reaction typically yields a product with a yield of approximately 60% .General Reaction:
- Alternative Synthetic Routes: Other synthetic pathways include using bromoacetyl chloride or employing different solvents and reagents that facilitate the bromination process .
The applications of 2-bromo-2-hydroxyacetophenone span various fields:
- Pharmaceutical Industry: Its antimicrobial properties make it a potential candidate for developing new medications.
- Chemical Research: It serves as an intermediate in synthesizing other organic compounds.
- Analytical Chemistry: Used as a reagent in various analytical methods due to its reactive nature .
Several compounds share structural similarities with 2-bromo-2-hydroxyacetophenone, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Hydroxyacetophenone | C8H8O2 | Lacks bromine; commonly used as a reference compound. |
| 4-Bromo-2-hydroxyacetophenone | C8H7BrO2 | Bromine at the para position; differing reactivity. |
| 3-Bromo-4-hydroxyacetophenone | C8H7BrO3 | Contains an additional hydroxyl group; more polar. |
| Bromoacetylphenol | C8H7BrO | Similar structure but lacks the hydroxyl group; more reactive towards nucleophiles. |
Uniqueness of 2-Bromo-2-Hydroxyacetophenone
The uniqueness of 2-bromo-2-hydroxyacetophenone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its position of the bromine atom relative to the hydroxyl group plays a crucial role in determining its properties and potential applications in medicinal chemistry .








